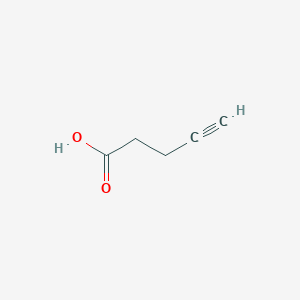

Acide 4-pentynoïque

Vue d'ensemble

Description

4-Pentynoic acid is a molecule of interest in various fields of chemistry and materials science due to its potential applications in creating functionalized polymers and other compounds. It serves as a precursor for 'clickable' polylactide, which allows for the introduction of a wide range of functional groups onto polymers through 'click' chemistry with organic azides . This functionalization can significantly alter the physicochemical properties of materials, such as polylactide, making 4-pentynoic acid a valuable compound for research and industrial applications.

Synthesis Analysis

The synthesis of 4-pentynoic acid and its derivatives has been approached through different methods. One study reports an economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid, a related compound, using commercially available and less hazardous starting materials compared to previous methods. This synthesis involves alkylation of diethyl 2-acetamidomalonate with propargyl tosylate, followed by a one-pot multi-step sequence including hydrolysis, decarboxylation, diazotization, and hydroxylation . Another study describes the synthesis of 4-pentenoic acid, a flavor compound, through the reaction of diethyl malonate with allyl chloride, followed by saponification and decarboxylation, achieving a yield of 53.2% .

Molecular Structure Analysis

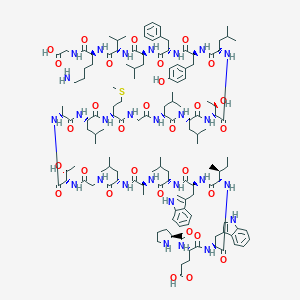

The molecular structure of 4-pentynoic acid and its derivatives is crucial for their reactivity and the properties of the resulting materials. For instance, the synthesis of novel amino acids containing functional groups for bioorthogonal reactions, such as 4R-pentynoyl hydroxyproline, introduces an alkyne functional group within an amino acid that prefers compact conformations, which can be significant for peptide functionalization .

Chemical Reactions Analysis

4-Pentynoic acid can undergo various chemical reactions due to its functional groups. It has been successfully functionalized on iron oxide nanoparticles, which were modified with oleic acid to facilitate the attachment of 4-pentynoic acid. This functionalization is a potential alternative route for creating an acid anhydride from two carboxylic acids without a dehydrating agent . The ability to modify surfaces with 4-pentynoic acid opens up possibilities for creating materials with specific properties, such as enhanced stability or targeted reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-pentynoic acid derivatives are influenced by their molecular structure and the nature of their functional groups. For example, the synthesis of a silica hydride-based pentynoic acid stationary phase for high-performance liquid chromatography (HPLC) demonstrates the retention capabilities of both polar and non-polar compounds, depending on the mobile phase composition. This stationary phase exhibits hydrophobic and ionic/electrostatic interactions with analytes, and its performance can be adjusted by varying the pH of the mobile phase . Additionally, the synthesis of polymers like poly(4-methyl-2-pentyne) shows that the configuration of macromolecular chains affects the solubility and supramolecular organization of the resulting polymers .

Applications De Recherche Scientifique

Synthèse des gamma-lactones

L'acide 4-pentynoïque joue un rôle essentiel dans la synthèse des gamma-lactones, qui sont cruciales pour la production de diverses molécules biologiquement actives. Ces lactones constituent des unités structurales clés dans de nombreux produits naturels et peuvent être utilisées comme blocs de construction pour la synthèse totale .

Polymères biodégradables

Dans le domaine de la chimie des polymères, l'this compound est un précurseur de polylactide « cliquable ». Cela permet d'introduire une large gamme de groupes fonctionnels pendants sur les polymères à partir d'un seul monomère par le biais de la chimie « clic », ce qui est essentiel pour adapter les propriétés physico-chimiques du polylactide pour des applications biomédicales telles que l'administration de médicaments et le génie tissulaire .

Science des matériaux

L'this compound est utilisé comme bloc de construction pour la synthèse d'oligomères modèles à séquence définie. Sa triple liaison au carbone terminal en fait un intermédiaire précieux pour la production d'hétérocycles polycycliques complexes et de composés biologiquement actifs, qui ont des implications dans la création de nouveaux matériaux avec des propriétés diverses .

Études environnementales

Le composé joue un rôle dans le développement de polycarbonates biodégradables à partir d'acide 4-penténoïque à base de lignocellulose et de dioxyde de carbone. Cette application est importante pour réduire la dépendance aux combustibles fossiles et créer des matériaux durables avec des chaînes latérales vinyliques qui peuvent être modifiées ultérieurement pour produire des polycarbonates fonctionnels .

Biochimie

En biochimie, le métabolisme de l'this compound a été étudié pour son rôle d'agent hypoglycémiant et d'inhibiteur de l'oxydation des acides gras. Ses métabolites, tels que le coenzyme A 2,4-pentadienoyle, ont montré une inhibition d'enzymes comme la thiolase, ce qui est essentiel pour comprendre et contrôler les voies métaboliques .

Agriculture

Bien que les applications spécifiques de l'this compound en agriculture ne soient pas directement mentionnées dans la littérature disponible, son rôle de bloc de construction pour divers procédés synthétiques suggère des utilisations potentielles dans le développement de produits chimiques agricoles ou comme intermédiaire dans la synthèse de composés ayant une pertinence agricole .

Mécanisme D'action

Target of Action

4-Pentynoic acid, also known as Propargylacetic acid, is an intermediate used in the production of biologically active compounds It’s known to undergo copper-catalyzed intramolecular cyclizations to form enol lactones , suggesting that its targets could be enzymes or proteins that can catalyze or are affected by these reactions.

Mode of Action

The compound interacts with its targets through a process known as copper-catalyzed intramolecular cyclizations, forming enol lactones . It also reacts with 1-bromo-1-alkynes in the presence of a Pd catalyst to yield biologically active ynenol lactones . These reactions suggest that 4-Pentynoic acid may act as a precursor in the synthesis of these biologically active compounds.

Biochemical Pathways

Given its role in the synthesis of enol lactones and ynenol lactones , it can be inferred that it may be involved in the biochemical pathways where these compounds play a role.

Result of Action

It’s known to be an intermediate in the production of biologically active compounds , suggesting that its effects could be seen in the biological activities of these compounds.

Action Environment

Like many chemical reactions, factors such as temperature, ph, and the presence of catalysts can potentially influence its reactions and the formation of enol lactones and ynenol lactones .

Safety and Hazards

4-Pentynoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Flammable liquids, Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation . It should not get in eyes, on skin, or on clothing. Personal protective equipment/face protection should be worn when handling it. It should only be used under a chemical fume hood. It should not be breathed in and should not be ingested .

Propriétés

IUPAC Name |

pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBYLEUJXUBIJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209730 | |

| Record name | 4-Pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6089-09-4 | |

| Record name | 4-Pentynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6089-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006089094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.480 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

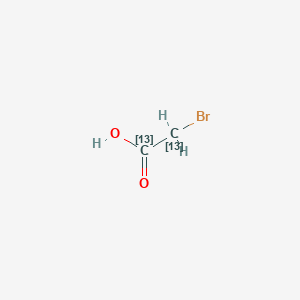

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-pentynoic acid?

A1: The molecular formula of 4-pentynoic acid is C5H6O2, and its molecular weight is 98.10 g/mol.

Q2: How is 4-pentynoic acid typically characterized?

A2: 4-Pentynoic acid and its derivatives are commonly characterized using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and mass spectrometry (MS). [, , ] These techniques provide information about the structure, purity, and presence of specific functional groups.

Q3: Is 4-pentynoic acid stable under various conditions?

A3: While 4-pentynoic acid is generally considered stable, its stability can be influenced by factors like temperature, pH, and the presence of catalysts. For instance, in the presence of copper(I) catalysts in aqueous media, 4-pentynoic acid derivatives can undergo intramolecular cyclization to form enol lactones. []

Q4: What are the notable catalytic applications of 4-pentynoic acid and its derivatives?

A4: 4-Pentynoic acid can act as a building block in “click chemistry”, specifically copper-catalyzed alkyne-azide cycloaddition (CuAAC) reactions. [, , ] This reaction is widely used to conjugate molecules, build complex structures, and modify surfaces. []

Q5: How does the structure of 4-pentynoic acid lend itself to its catalytic applications?

A5: The terminal alkyne group in 4-pentynoic acid is the key reactive site for CuAAC reactions. This allows for efficient and selective coupling with azide-containing molecules under mild conditions, making it a valuable tool in various fields like materials science and chemical biology. [, , ]

Q6: Have computational methods been applied to study 4-pentynoic acid and its derivatives?

A6: While computational studies specifically focusing on 4-pentynoic acid are limited within the provided articles, researchers have used computational approaches to investigate the properties and reactivity of similar alkyne-containing compounds. These studies often involve molecular modeling, quantum chemical calculations, and quantitative structure-activity relationship (QSAR) analyses to predict and explain experimental observations.

Q7: How do structural modifications of 4-pentynoic acid impact its biological activity?

A7: Structural analogs of valproic acid (VPA), a drug with known teratogenic effects, have been synthesized by modifying the 4-pentynoic acid scaffold. Studies on these VPA analogs revealed a strong correlation between the structure and teratogenic potency. [, , ] For instance, the presence of a terminal alkyne, specific stereochemistry, and chain length significantly influence the teratogenic effects of these compounds. [, ]

Q8: Are there specific formulation strategies for 4-pentynoic acid derivatives?

A8: Formulation strategies for 4-pentynoic acid derivatives depend on the specific application. For example, in drug delivery systems, researchers have developed 4-pentynoic acid-modified polymers that self-assemble into micelles for controlled drug release. [] These micelles are designed to improve drug solubility, stability, and target delivery to specific cells.

Q9: What are the biological applications of 4-pentynoic acid derivatives?

A9: 4-Pentynoic acid derivatives have been studied for their potential as antitumor agents. One study investigated a 4-pentynoic acid derivative, 2-hexyl-4-pentynoic acid (HPTA), as a potential radiosensitizer for breast cancer treatment. [] HPTA was found to enhance the effectiveness of radiotherapy in various breast cancer cell models by inhibiting DNA repair pathways.

Q10: Are there in vivo studies investigating the efficacy of 4-pentynoic acid derivatives?

A10: Yes, in vivo studies have been conducted on certain 4-pentynoic acid derivatives. For example, the radiosensitizing effect of HPTA was evaluated in a rat model of breast cancer, demonstrating its potential for in vivo applications. []

Q11: What are some examples of cross-disciplinary applications of 4-pentynoic acid and its derivatives?

A11: 4-Pentynoic acid bridges organic chemistry and materials science. Its use in synthesizing well-defined polyethylene-based graft terpolymers exemplifies this connection. These polymers, created through a combination of controlled polymerization techniques and "click" chemistry, hold potential for diverse applications in materials science. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B122893.png)